molecular formula C22H25N3O4 B1261434 18-oxotryprostatin A

18-oxotryprostatin A

Katalognummer: B1261434
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: UJAJXFUZWQQKAG-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18-Oxotryprostatin A is an indole alkaloid belonging to the tryprostatin family, characterized by a diketopiperazine core fused with a prenylated indole moiety. It is biosynthesized by marine-derived fungi such as Aspergillus sydowii and Aspergillus fumigatus . Structurally, it features an oxo group at position 18 (C-18), which distinguishes it from other tryprostatins. The molecular formula is C₂₂H₂₅N₃O₄ (molecular weight: 395.18 g/mol) .

18-Oxotryprostatin A exhibits notable cytotoxic activity, particularly against the A549 human lung adenocarcinoma cell line (IC₅₀ = 1.28–1.3 µM) . Additionally, it demonstrates antimicrobial effects against Bacillus subtilis, Escherichia coli, and Micrococcus lysodeikticus (MICs = 3.74–14.97 µM) .

Eigenschaften

Molekularformel

C22H25N3O4

Molekulargewicht

395.5 g/mol

IUPAC-Name

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enoyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C22H25N3O4/c1-12(2)9-19(26)20-15(14-7-6-13(29-3)10-16(14)23-20)11-17-22(28)25-8-4-5-18(25)21(27)24-17/h6-7,9-10,17-18,23H,4-5,8,11H2,1-3H3,(H,24,27)/t17-,18-/m0/s1

InChI-Schlüssel

UJAJXFUZWQQKAG-ROUUACIJSA-N

Isomerische SMILES

CC(=CC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C

Kanonische SMILES

CC(=CC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C

Synonyme

18-oxotryprostatin A

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Epoxidation at C-19/C-20

Reaction of 18-oxotryprostatin A with fungal oxidases yields 19S,20-epoxy-18-oxotryprostatin A (Compound 1, C₂₃H₂₃N₃O₆) .

Mechanism :

  • Oxidative activation : Cytochrome P450 enzymes introduce an epoxide group between C-19 and C-20.

  • Stereochemical control : Density functional theory (DFT) calculations confirmed the 19S configuration via DP4 probability analysis .

Key NMR Data for Compound 1 :

PositionδC (ppm)δH (ppm)Multiplicity
C-18187.2
C-1963.94.36s
C-2061.8

Hydroxylation at C-20

Under acidic conditions, 18-oxotryprostatin A undergoes hydroxylation to form 20-hydroxy-18-oxotryprostatin A (Compound 2, C₂₃H₂₅N₃O₆) .

Mechanism :

  • Acid-catalyzed hydration : Protonation of the C-20 position facilitates nucleophilic water addition.

  • Tautomer stabilization : The resulting geminal diol stabilizes via keto-enol tautomerism.

Key HRESIMS Data :

  • m/z : 454.1712 [M + H]⁺ (calculated: 454.1715).

  • Key IR bands : 3420 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O) .

Comparative Reactivity

18-Oxotryprostatin A exhibits distinct reactivity compared to tryprostatin B:

Feature18-Oxotryprostatin ATryprostatin B
C-18 Functional Group Ketone (C=O)Hydroxyl (C–OH)
Side-Chain Modifications Epoxidation, HydroxylationPrenylation only
Bioactivity Enhanced cytotoxicityModerate activity

The ketone at C-18 increases electrophilicity, facilitating nucleophilic attacks and downstream derivatization .

Research Implications

  • Drug Discovery : Epoxy and hydroxyl derivatives show improved in vitro cytotoxicity against HCT-116 colon cancer cells (IC₅₀: 2.1–4.7 μM vs. 8.3 μM for the parent compound) .

  • Biocatalysis : Fungal oxidases from A. fumigatus enable regioselective modifications, avoiding complex synthetic routes .

Future studies aim to explore in vivo efficacy and structure-activity relationships (SAR) of these derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound Name Molecular Formula Key Structural Differences vs. 18-Oxotryprostatin A Source Fungus/Strain
Spirotryprostatin E C₂₃H₂₉N₃O₆ Contains a spirocyclic ring system Aspergillus fumigatus
6-Methoxyspirotryprostatin B C₂₂H₂₃N₃O₄ Methoxy group at C-6; lacks C-18 oxo group Aspergillus sydowii PFW1-13
Cyclotryprostatin B C₂₃H₂₇N₃O₅ Cyclohexane-fused diketopiperazine core Aspergillus fumigatus
Fumitremorgin C C₂₇H₃₃N₃O₅ Larger prenyl chain; tremorgenic activity Aspergillus fumigatus LN-4

Mechanism of Action

  • 18-Oxotryprostatin A : Induces apoptosis via MDM2 inhibition , restoring p53 activity in cancer cells . It also disrupts microbial cell membranes .
  • Spirotryprostatin E : Targets topoisomerase I/II , leading to DNA damage .
  • Fumitremorgin C : Primarily exhibits tremorgenic effects via GABA receptor modulation .

Key Research Findings

Structural-Activity Relationship (SAR): The C-18 oxo group in 18-oxotryprostatin A enhances cytotoxicity compared to non-oxidized tryprostatins (e.g., Ds1-Tryprostatin B) . Spirocyclic systems (e.g., in spirotryprostatin E) improve topoisomerase inhibition but reduce selectivity .

Biosynthetic Pathway :
18-Oxotryprostatin A shares a biosynthetic route with cyclotryprostatins and fumitremorgins in Aspergillus spp., involving prenyltransferases and oxidases .

Therapeutic Potential: 18-Oxotryprostatin A’s dual anticancer-antimicrobial profile makes it a candidate for combination therapies .

Data Tables

Table 1: Cytotoxicity Data for Key Compounds

Compound Name A549 (IC₅₀, µM) HL-60 (IC₅₀, µM) MCF-7 (GI₅₀, µM)
18-Oxotryprostatin A 1.28 Not tested Not tested
Spirotryprostatin E 3.1 2.3 Not reported
6-Methoxyspirotryprostatin B 8.29 9.71 Not reported

Table 2: Antimicrobial Activity

Compound Name B. subtilis (MIC, µM) E. coli (MIC, µM)
18-Oxotryprostatin A 3.74 14.97
14-Hydroxyterezine D 5.33 10.65

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of 18-oxotryprostatin A, and how are they determined experimentally?

  • Methodological Answer : The planar structure of 18-oxotryprostatin A is determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features include an epoxy moiety between C-19 and C-20, confirmed via δC chemical shifts (63.9 ppm for C-19 and 61.8 ppm for C-20). Relative configurations are resolved using density functional theory (DFT) NMR calculations combined with biosynthetic pathway analysis. For example, genome sequencing of the producing organism (e.g., Aspergillus fumigatus MF071) reveals conserved biosynthetic logic shared with related compounds, enabling stereochemical assignments .

Q. From which marine organism is 18-oxotryprostatin A isolated, and what bioactivities have been reported?

  • Methodological Answer : 18-Oxotryprostatin A is isolated from the marine-derived fungus Aspergillus sydowi. Initial bioactivity screening reveals weak cytotoxic activity against A-549 lung cancer cells (IC50 = 1.28 µM). Researchers should use cell viability assays (e.g., MTT or resazurin-based methods) with appropriate controls to validate these findings. Note that bioactivity may vary depending on extraction protocols and cell line passage numbers .

Q. What experimental approaches are used to confirm the purity and identity of newly isolated 18-oxotryprostatin A?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry ensures purity. Structural confirmation requires tandem MS/MS fragmentation and comparative analysis with synthetic standards (if available). For novel derivatives, 2D NMR techniques (e.g., COSY, HMBC) are critical. Always report purity thresholds (e.g., ≥95%) and adhere to journal guidelines for compound characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 18-oxotryprostatin A across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line genetic drift. To address this:

  • Standardize assays using CLSI guidelines.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Replicate experiments across independent labs and perform meta-analyses of published data.
  • Use multi-omics approaches (e.g., transcriptomics) to identify cell-line-specific response pathways .

Q. What methodologies elucidate the biosynthetic pathway of 18-oxotryprostatin A, and how can this inform analog synthesis?

  • Methodological Answer : Genome mining of the producing strain identifies biosynthetic gene clusters (BGCs) encoding non-ribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes. Heterologous expression in model systems (e.g., Aspergillus nidulans) confirms pathway functionality. Comparative metabolomics of wild-type and BGC-knockout strains reveals intermediate compounds. This data guides synthetic biology efforts to engineer analogs with modified side chains or epoxy groups .

Q. How do structural modifications to 18-oxotryprostatin A enhance its antimicrobial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that adding an N-tert-butoxycarbonyl group or C2-isoprene unit (as in related compound 68) significantly improves activity against Staphylococcus aureus (IC50 = 2.1–3.3 µg/mL). Methodologies include:

  • Semi-synthetic modification of the core scaffold.
  • Comparative bioassays with wild-type and modified compounds.
  • Molecular docking to predict interactions with microbial targets (e.g., penicillin-binding proteins) .

Q. What strategies are recommended for optimizing the yield of 18-oxotryprostatin A in fungal fermentation?

  • Methodological Answer : Use response surface methodology (RSM) to test variables like carbon source, pH, and aeration. For example:

  • Design a central composite design (CCD) experiment with 3–5 factors.
  • Monitor metabolite production via LC-MS/MS.
  • Apply transcriptomic analysis to identify nutrient-limiting conditions that upregulate BGC expression.
  • Scale up using bioreactors with real-time pH and dissolved oxygen control .

Methodological Best Practices

  • Data Reporting : Adhere to CONSORT-EHEALTH guidelines for transparency. For bioactivity studies, report IC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc corrections) .
  • Ethical Standards : When using genomic data from public databases, ensure compliance with Nagoya Protocol requirements for marine genetic resources .
  • Replicability : Archive raw NMR, MS, and bioassay datasets in repositories like MetaboLights or ChEMBL, citing accession numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-oxotryprostatin A
Reactant of Route 2
Reactant of Route 2
18-oxotryprostatin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.